molecular formula C7H8LiNO3S B2879327 Lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate CAS No. 2241129-51-9

Lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate

Cat. No.: B2879327
CAS No.: 2241129-51-9
M. Wt: 193.15
InChI Key: LEHXOEXZXUCSEN-UHFFFAOYSA-M
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Description

Lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate is a lithium sulfinate salt featuring a pyridine ring substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 2 and 5, respectively, and a sulfinate (-SO₂⁻) group at position 2. Its structure combines electron-donating (methoxy, methyl) and electron-withdrawing (sulfinate) substituents, which may influence reactivity and stability compared to simpler pyridine derivatives.

Properties

IUPAC Name

lithium;2-methoxy-5-methylpyridine-3-sulfinate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3S.Li/c1-5-3-6(12(9)10)7(11-2)8-4-5;/h3-4H,1-2H3,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHXOEXZXUCSEN-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].CC1=CC(=C(N=C1)OC)S(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8LiNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;2-methoxy-5-methylpyridine-3-sulfinate typically involves the reaction of 2-methoxy-5-methylpyridine-3-sulfinic acid with a lithium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production of lithium;2-methoxy-5-methylpyridine-3-sulfinate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified through crystallization or other separation techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products

The major products formed from these reactions include sulfonic acid derivatives, sulfinate esters, and substituted pyridine derivatives. These products are often used as intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium;2-methoxy-5-methylpyridine-3-sulfinate involves its interaction with various molecular targets. The sulfonate group can form strong interactions with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The lithium ion can also interact with biological systems, potentially affecting ion channels and signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is an analysis based on substituent effects and analogous compounds from the literature.

Table 1: Key Properties of Structurally Related Pyridine Derivatives

Compound Name CAS Number Substituents (Pyridine Ring) Key Properties/Applications
2-Fluoropyridine 372-48-5 2-Fluoro High polarity; used in pharmaceuticals
5-Methylsulfanylpyridin-2-amine 77618-99-6 5-Methylsulfanyl, 2-Amino Chelating agent; intermediate in agrochemicals
6-Chloro-2-fluoro-3-methanesulfonyl-pyridine 1093880-36-4 2-Fluoro, 3-Methanesulfonyl, 6-Chloro Electron-deficient; used in cross-coupling reactions

Key Observations:

Substituent Effects :

  • Methoxy Group : The methoxy group in the target compound enhances electron density at the pyridine ring compared to electron-withdrawing groups (e.g., -F, -SO₂CH₃ in compounds). This may improve stability in basic conditions but reduce electrophilicity.
  • Sulfinate vs. Sulfonyl/Sulfanyl : The sulfinate (-SO₂⁻) group distinguishes the target compound from sulfanyl (-SMe) or sulfonyl (-SO₂R) analogs. Sulfinates are softer nucleophiles compared to sulfides but less oxidizing than sulfones .

Lithium Counterion: Lithium salts of sulfinates (e.g., lithium triflate) are known for high solubility in polar aprotic solvents, which could enhance the target compound’s utility in lithium-ion battery electrolytes or as a base in organometallic reactions.

Reactivity in Cross-Coupling : Unlike fluorinated or chlorinated pyridines (e.g., 6-Chloro-2-fluoro-3-methanesulfonyl-pyridine), the target compound’s sulfinate group may enable unique reactivity in Suzuki-Miyaura couplings via sulfinate-to-sulfone transformations.

Biological Activity

Lithium(1+) ion 2-methoxy-5-methylpyridine-3-sulfinate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a lithium ion coordinated with a pyridine ring that contains both methoxy and methyl substituents, as well as a sulfinate group. This unique structure may contribute to its distinct biological properties.

The biological activity of lithium ions is well-documented, particularly their ability to modulate enzyme activity and neurotransmitter signaling pathways. Lithium ions can displace other metal ions, such as sodium or potassium, which may alter cellular signaling mechanisms. Specifically, lithium's interaction with inositol monophosphatase and glycogen synthase kinase-3 (GSK-3) has been implicated in its mood-stabilizing effects, making it a candidate for treating bipolar disorder and other mood disorders.

Biological Activities

Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. For example, studies have shown significant inhibitory effects on Escherichia coli with minimum inhibitory concentration (MIC) values comparable to those of established antibiotics .

Anticancer Activity : The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancers. The IC50 values for these cell lines were notably lower than those for many conventional chemotherapeutic agents, suggesting potential as a therapeutic agent .

1. Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various lithium compounds, this compound showed promising results against gram-negative bacteria. The compound's MIC was found to be 31.25 µg/mL against E. coli, indicating strong antibacterial activity.

2. Anticancer Potential

A separate investigation into the anticancer potential of this compound revealed that it induced apoptosis in cancer cells through the activation of caspase pathways. In assays conducted on the Saos-2 osteosarcoma cell line, the compound exhibited an IC50 value of less than 25 µg/mL, highlighting its effectiveness compared to traditional agents .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50/MIC Values
This compoundAntimicrobial, AnticancerMIC: 31.25 µg/mL; IC50: <25 µg/mL
Lithium carbonateMood stabilizationN/A
Lithium citrateMood stabilizationN/A

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